2-(Piperidin-4-ylmethyl)-1H-1,3-benzodiazole dihydrochloride is a chemical compound that belongs to the class of organic compounds known as piperidines and benzodiazoles. It is characterized by its unique structural features that combine a piperidine moiety with a benzodiazole framework. The compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications.
The compound can be synthesized through various chemical reactions involving specific precursors. It is commercially available from chemical suppliers and is often used in research settings for its diverse applications in organic synthesis and biological studies.
This compound is classified under:
The synthesis of 2-(Piperidin-4-ylmethyl)-1H-1,3-benzodiazole dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. Common methods include:
Advanced synthetic techniques, such as microwave-assisted synthesis and continuous flow reactions, have been explored to enhance yield and purity. These methods allow for more efficient processing and reduced environmental impact during production.
The molecular structure of 2-(Piperidin-4-ylmethyl)-1H-1,3-benzodiazole dihydrochloride can be represented by the following data:
Property | Value |
---|---|
Molecular Formula | C13H17N3·2ClH |
Molecular Weight | 215.29 g/mol |
InChI Key | OWRPVDZHURXLAE-UHFFFAOYSA-N |
Canonical SMILES | C1CNCCC1CC2=NC3=CC=CC=C3N2 |
The structure features a piperidine ring attached to a benzodiazole unit, with the presence of two hydrochloride ions contributing to its salt form.
2-(Piperidin-4-ylmethyl)-1H-1,3-benzodiazole dihydrochloride can undergo various chemical reactions, including:
The major products from these reactions often include various substituted benzodiazole derivatives, which can be further functionalized for specific applications. The conditions for these reactions vary based on the desired outcome and reagents used.
The mechanism of action for 2-(Piperidin-4-ylmethyl)-1H-1,3-benzodiazole dihydrochloride involves its interaction with specific molecular targets such as enzymes or receptors. It may inhibit or activate these targets, leading to a cascade of biochemical events. Understanding its binding affinity and interaction pathways is crucial for elucidating its pharmacological potential .
The physical properties of 2-(Piperidin-4-ylmethyl)-1H-1,3-benzodiazole dihydrochloride include:
Key chemical properties include:
These properties are critical for its handling and application in laboratory settings .
2-(Piperidin-4-ylmethyl)-1H-1,3-benzodiazole dihydrochloride has diverse applications in scientific research:
The compound's versatility makes it a valuable asset in various fields of research and development .
Asymmetric hydrogenation provides the most stereocontrolled access to enantioenriched piperidine intermediates essential for synthesizing pharmacologically active targets. Modern approaches leverage transition metal catalysis under optimized conditions to overcome traditional limitations of harsh reaction parameters and poor stereoselectivity:
Iridium-Catalyzed Enantioselective Hydrogenation: Qu and colleagues achieved highly enantioselective reduction (typically >90% ee) of 2-substituted pyridinium salts using Ir(I) complexes bearing chiral P,N-ligands. This outer-sphere dissociative mechanism proceeds through stereodefined enamine protonation, enabling gram-scale synthesis of chiral piperidine building blocks for 11β-hydroxysteroid dehydrogenase inhibitors [3]. The method demonstrates exceptional functional group tolerance and scalability critical for pharmaceutical production.
Palladium-Catalyzed Diastereoselective Hydrogenation: Glorius developed a robust Pd-catalyzed protocol for synthesizing all-cis-(multi)fluorinated piperidines from fluoropyridines under mild conditions (room temperature, moderate H₂ pressure). This methodology accommodates air- and moisture-sensitive substrates inaccessible via Rh catalysis, providing axial-fluorinated piperidines as key intermediates for bioactive analogs like Melperone and Dyclonine [3]. The stereochemical outcome arises from preferential equatorial hydrogen delivery to the partially saturated intermediate.
Ruthenium-Based Bifunctional Systems: Noyori's Ru(II) catalysts (e.g., BINAP-diamine complexes) facilitate heterolytic dihydrogen splitting via outer-sphere mechanisms where both metal and amine ligands participate in substrate activation. These systems hydrogenate polar functionalities adjacent to the piperidine ring, enabling introduction of chiral centers β to nitrogen without direct metal-substrate coordination [1] [3].
Table 1: Catalytic Systems for Asymmetric Piperidine Synthesis
Catalyst Type | Substrate Class | Conditions | Stereoselectivity | Key Advantage |
---|---|---|---|---|
Ir(I)/P,N-ligand | 2-Substituted pyridinium salts | Mild, acid-free | >90% ee | Scalable to gram quantities |
Pd/C or Pd(OAc)₂ | Fluorinated pyridines | RT, 1-5 atm H₂ | All-cis diastereomers | Tolerates air/moisture |
RuH₂(BINAP)(diamine) | Ketones/aldehydes near N | Base-activated | >99% ee | Bifunctional mechanism |
Co/Ti nanoparticles | Pyridines | H₂O solvent, 80°C | cis-selectivity | Acid-free, recyclable |
Halogenated benzimidazoles serve as pivotal electrophilic partners for constructing the critical C-C bond between heterocyclic units. Modern cross-coupling technologies offer unprecedented precision:
Chemoselective Suzuki-Miyaura Coupling: Usuki demonstrated sequential one-pot pyridylation/ hydrogenation where aryl halides undergo coupling with pyridine boronates followed by in situ hydrogenation. Critical to success is maintaining optimal concentration (0.1-0.5 M) to prevent catalyst poisoning. This approach enabled a concise synthesis of donepezil, showcasing applicability to complex benzimidazole-piperidine targets [3]. Bulky ortho-substituents significantly reduce reaction rates due to steric inhibition.
Palladium-Catalyzed C(sp³)-N Coupling: Zhang accomplished stereoselective alkylative amination cascades using quaternary pyridinium salts. Raney-Ni catalyzed partial reduction after C-C bond formation, yielding substituted piperidines without racemization. The methodology accommodates diverse benzimidazole nucleophiles, enabling N-alkylation concurrent with piperidine ring formation [3].
Direct C-H Functionalization: Emerging methodologies employ direct arylation of benzimidazoles at C2 using Pd(0)/Cu(I) bimetallic systems, though applicability to piperidine-containing systems remains exploratory. Catalyst-controlled regioselectivity (C2 vs C4/C5 benzimidazole functionalization) represents a significant challenge currently limiting widespread adoption [3].
Accelerated synthetic technologies address the step inefficiency plaguing traditional benzimidazole-piperidine hybrid synthesis:
Microwave-Promoted Cyclocondensation: Conventional benzimidazole formation from o-phenylenediamine and carboxylic acid derivatives requires 4-12 hours reflux. Microwave irradiation (150-180°C, 20-30 min) dramatically accelerates this step with yield improvements of 15-25% by suppressing thermal decomposition pathways. Subsequent N-alkylation with 4-chloromethylpiperidine derivatives proceeds efficiently under similar dielectric heating conditions [2].
Ugi-Type Multicomponent Assembly: Single-pot reactions combining 2-aminobenzimidazoles, aldehydes, isocyanides, and carboxylic acids generate complex piperidine-decorated architectures. The reaction proceeds through imine formation, followed by nucleophilic addition and Mumm rearrangement. While direct synthesis of the target scaffold remains unreported, analogous Ugi adducts containing both benzimidazole and piperidine units achieve 40-65% yields in methanol at 60°C within 2 hours [2].
Table 2: Accelerated Synthesis Techniques for Benzimidazole-Piperidine Hybrids
Method | Reaction Components | Conditions | Yield Range | Time Reduction |
---|---|---|---|---|
MW-Assisted Cyclization | o-Phenylenediamine + RCOOH | 150-180°C, MW | 75-90% | 6-fold (4h→20min) |
MW-Alkylation | 2-H-Benzimidazole + 4-(ClCH₂)piperidine | DMF, 140°C MW | 65-85% | 8-fold (8h→1h) |
Ugi-4CR | 2-ABI + RCHO + RNC + R'COOH | MeOH, 60°C | 40-65% | Not applicable |
Tandem Reductive Amination | Amino-benzimidazole + Piperidone | NaBH₃CN, HOAc | 50-75% | 3-fold (sequential) |
The differential reactivity within the benzimidazole-piperidine framework enables precise molecular editing:
N-Alkylation vs. N-Arylation: The benzimidazole N1 position exhibits higher nucleophilicity than the piperidine nitrogen, allowing selective alkylation (e.g., with methyl iodide) under mild conditions (K₂CO₃, DMF, 25°C). This chemoselectivity reverses under Pd catalysis, where piperidine nitrogen undergoes preferential arylation with aryl halides (XPhos Pd G3, 80°C), attributed to steric accessibility and coordination geometry [5] [6].
Electrophilic Aromatic Substitution: The benzimidazole C5/C6 positions undergo regioselective halogenation (e.g., Br₂ in AcOH) due to the activating effect of the imidazole nitrogen. Computational studies indicate C5 electrophilic attack experiences lower activation energy (ΔΔG‡ = 1.8 kcal/mol) than C4/C7 positions. Subsequent Suzuki coupling installs aryl/heteroaryl groups essential for biological activity optimization [2] [6].
Piperidine C4-Functionalization: The stereogenic center at C4 of the piperidine ring undergoes diastereoselective enolization (LDA, -78°C) followed by electrophilic trapping. Deuterium labeling studies confirm α-proton acidity (pKa ~35 in DMSO) enabling deuteration or alkylation with up to 5:1 dr. N-acylation prior to enolization improves stereocontrol through conformational locking [5].
Carbon-nitrogen bond formation remains the cornerstone strategy for assembling the benzimidazole-piperidine architecture:
Borohydride-Mediated Reductive Amination: Sodium triacetoxyborohydride (STAB) in 1,2-dichloroethane efficiently couples 4-piperidone derivatives with 2-aminobenzimidazoles at ambient temperature. The reaction tolerates reducible functionalities (nitro, cyano, vinyl) and acid-sensitive groups (ketals), achieving 70-92% yields. Acetic acid catalysis (5-10 mol%) accelerates imine formation from ketones without promoting dialkylation [4].
Catalytic Hydrogenation Approaches: Heterogeneous Pd/C (0.2 mol%) with triethylsilane reductant in aqueous micelles enables green reductive amination between benzimidazole-carbaldehydes and piperidines. The hydrophobic microenvironment enhances effective reactant concentration, driving reactions to >90% conversion within 2 hours at 50°C. This methodology exemplifies emerging sustainable reaction designs [4].
Decaborane-Based Amine Synthesis: B₁₀H₁₄ mediates direct reductive amination in methanol at 25°C under nitrogen atmosphere. This mild boron-based protocol circumvents transition metals, making it ideal for pharmaceutical synthesis where metal residues raise regulatory concerns. The reaction proceeds through borane-imine adduct formation followed by hydride transfer [4].
Table 3: Reductive Amination Strategies for Piperidine-Bearing Benzimidazoles
Reducing System | Carbonyl Component | Amine Component | Conditions | Yield |
---|---|---|---|---|
NaBH₃CN/HOAc | 4-Piperidone | 2-Aminobenzimidazole | MeOH, 25°C | 60-75% |
STAB/DCE | N-Boc-4-piperidone | 2-Amino-5-Cl-benzimidazole | DCE, 25°C | 85-92% |
Pd/C + Et₃SiH | Benzimidazole-2-carbaldehyde | 4-Aminopiperidine | H₂O/triton, 50°C | 75-88% |
B₁₀H₁₄ | 1-Boc-piperidin-4-one | 2-Amino-6-Me-benzimidazole | MeOH, N₂, 25°C | 65-80% |
Table 4: Key Benzimidazole-Piperidine Compounds Mentioned
Compound Name | Structural Features | Chemical Formula | CAS/Reference |
---|---|---|---|
2-(Piperidin-4-ylmethyl)-1H-1,3-benzodiazole dihydrochloride | Target scaffold with methylene linker | C₁₃H₁₈Cl₂N₃ | Not specified |
1-Methyl-2-(piperidin-4-yl)-1H-1,3-benzodiazole hydrochloride | Direct C2-piperidinyl attachment | C₁₃H₁₈ClN₃ | 1181965-79-6 [5] |
2-Substituted-6-[(4-substituted-1-piperidyl)methyl]-1H-benzimidazoles | Hybrid Ebola inhibitors | Variable | Designed compounds [6] |
Benzimidazole-based pyrrole/piperidine hybrids | Anti-Alzheimer agents | Variable | Synthesized derivatives [2] |
Table 5: Hazard Classification of Representative Compound
Hazard Indicator | Classification | Precautionary Measures |
---|---|---|
Acute Oral Toxicity | H302: Harmful if swallowed | P301+P310: Immediately call poison center |
Skin Irritation | H315: Causes skin irritation | P302+P352: Wash with soap and water |
Eye Damage | H319: Causes serious eye irritation | P305+P351+P338: Rinse cautiously with water |
Respiratory Irritation | H335: May cause respiratory irritation | P261: Avoid breathing dust/fume |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1